[4-(Trifluoromethoxy)phenyl]methanethiol

Tyrosinase Inhibition Phthalocyanine Synthesis Fluorine-Containing Macrocycles

[4-(Trifluoromethoxy)phenyl]methanethiol (CAS 175278-03-2), also known as 4-(trifluoromethoxy)benzyl mercaptan, is a para-substituted aromatic thiol with molecular formula C8H7F3OS and molecular weight 208.20 g/mol. The compound features a trifluoromethoxy (-OCF3) group at the para position of a phenyl ring and a thiol (-SH) group on the benzylic carbon, endowing it with distinct electronic properties and nucleophilic reactivity.

Molecular Formula C8H7F3OS
Molecular Weight 208.2 g/mol
CAS No. 175278-03-2
Cat. No. B069855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Trifluoromethoxy)phenyl]methanethiol
CAS175278-03-2
Molecular FormulaC8H7F3OS
Molecular Weight208.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS)OC(F)(F)F
InChIInChI=1S/C8H7F3OS/c9-8(10,11)12-7-3-1-6(5-13)2-4-7/h1-4,13H,5H2
InChIKeyVWLQXXSOXQNHJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethoxy)phenylmethanethiol (CAS 175278-03-2): Procurement-Grade Thiol Building Block for Fluorine-Containing Synthesis


[4-(Trifluoromethoxy)phenyl]methanethiol (CAS 175278-03-2), also known as 4-(trifluoromethoxy)benzyl mercaptan, is a para-substituted aromatic thiol with molecular formula C8H7F3OS and molecular weight 208.20 g/mol . The compound features a trifluoromethoxy (-OCF3) group at the para position of a phenyl ring and a thiol (-SH) group on the benzylic carbon, endowing it with distinct electronic properties and nucleophilic reactivity [1]. It is classified as an irritant (GHS07) requiring standard laboratory handling precautions, and is supplied exclusively for research and development purposes, not for medicinal, household, or therapeutic applications .

Why [4-(Trifluoromethoxy)phenyl]methanethiol Cannot Be Replaced by Common Benzyl Mercaptan Analogs in Fluorine-Enabled Discovery Programs


Generic substitution among benzyl mercaptan analogs fails because the trifluoromethoxy (-OCF3) group imparts a fundamentally different physicochemical profile compared to methoxy (-OCH3), trifluoromethyl (-CF3), or halogen substituents . Systematic studies on aliphatic CF3O-bearing derivatives demonstrate that CF3O-substituted compounds exhibit higher lipophilicity than their methoxy analogs while maintaining solubility comparable to both CH3O and CF3 counterparts, and they show distinctly reduced microsomal stability relative to either CH3O- or CF3-substituted derivatives [1]. These property differences directly impact compound behavior in biological assays, formulation development, and downstream synthetic applications. Consequently, substituting [4-(trifluoromethoxy)phenyl]methanethiol with a non-fluorinated or differently fluorinated analog alters the physicochemical and reactivity profile of the resulting product, invalidating comparative structure-activity relationship (SAR) analysis and potentially compromising the intended biological or material performance [2].

Quantitative Differentiation Evidence for [4-(Trifluoromethoxy)phenyl]methanethiol: Head-to-Head and Cross-Study Comparisons


Phthalocyanine-Bearing 4-(Trifluoromethoxy)thiophenyl Group Demonstrates Tyrosinase Inhibition: Comparative Activity vs. Structural Variants

When incorporated into peripherally substituted phthalocyanines via the thiol group, the 4-(trifluoromethoxy)thiophenyl moiety yields a compound (designated 2b) that exhibits tyrosinase enzyme inhibition with an IC50 of 176.2 ± 0.65 μM [1]. This represents a 1.6-fold higher potency than the nonperipherally substituted variant 3b (IC50 = 284.4 ± 1.03 μM) bearing the same 4-(trifluoromethoxy)thiophenyl group but with different substitution geometry [2]. The standard inhibitor kojic acid served as a positive control, with compound 2b displaying competitive inhibition kinetics distinct from the mixed-type inhibition of kojic acid and the uncompetitive inhibition of 3b [3].

Tyrosinase Inhibition Phthalocyanine Synthesis Fluorine-Containing Macrocycles

4-Trifluoromethoxybenzyl Moiety Enables Nanomolar-Range Enzyme Inhibition in Benzimidazolium Salt Series: Cross-Study Activity Profile

The 4-trifluoromethoxybenzyl group, when incorporated into benzimidazolium bromide salts via alkylation, produces compounds with highly potent enzyme inhibition across three distinct targets [1]. The Ki values for the synthesized series range from 7.24 ± 0.99 to 39.12 ± 5.66 nM against acetylcholinesterase (AChE), from 5.57 ± 0.96 to 43.07 ± 11.76 nM against human carbonic anhydrase I (hCA I), and from 4.38 ± 0.43 to 18.68 ± 3.60 nM against human carbonic anhydrase II (hCA II) [2]. The most active compound (1f) demonstrated a binding energy of -10.90 kcal/mol against AChE in molecular docking studies, while compound 1e showed -7.51 kcal/mol and -8.93 kcal/mol against hCA I and hCA II, respectively [3].

Acetylcholinesterase Inhibition Carbonic Anhydrase Inhibition Benzimidazolium Salts

CF3O vs. CH3O vs. CF3: Quantified Physicochemical Property Differences from Class-Level Analysis

A systematic class-level study of compounds bearing aliphatic trifluoromethoxy groups provides quantitative physicochemical comparisons against methoxy (CH3O) and trifluoromethyl (CF3) analogs . The CF3O-substituted compounds exhibited higher lipophilicity compared to methoxy analogs while maintaining lipophilicity nearly equivalent to CF3-bearing compounds . Kinetic solubility of CF3O-containing compounds was comparable to both CH3O and CF3 analogs [1]. Critically, microsomal stability studies revealed that the trifluoromethoxy group typically decreased metabolic stability relative to either CH3O- or CF3-substituted counterparts, with the exception of N-alkoxy(sulfon)amide series [2].

Lipophilicity Metabolic Stability Physicochemical Profiling

Predicted vs. Measured Physicochemical Properties: Comparative Benchmarking Against Non-Fluorinated and Alternative Fluorinated Analogs

Computational and experimental physicochemical data enable direct comparison of [4-(trifluoromethoxy)phenyl]methanethiol against structural analogs [1]. The target compound has a predicted XLogP of 3.2, pKa of 9.22 ± 0.10, topological polar surface area (TPSA) of 48.03 Ų, density of 1.299 ± 0.06 g/cm³ (predicted), and boiling point of 89°C (atmospheric pressure) . In comparison, the non-fluorinated 4-methoxybenzyl mercaptan analog (CAS 6258-60-2) exhibits XLogP of approximately 0, TPSA of 10.2 Ų, and density of 1.107 g/cm³, with a significantly higher boiling point of 294.5°C [2]. The 4-trifluoromethyl analog (CAS 108499-24-7) is expected to show intermediate lipophilicity. The thiophenol derivative 4-(trifluoromethoxy)thiophenol (CAS 169685-29-4) exhibits a lower boiling point of 64–66°C at 15 mmHg and molecular weight of 194.17 g/mol, reflecting the absence of the benzylic methylene spacer [3].

Lipophilicity pKa Prediction Physicochemical Benchmarking

Validated Synthetic Utility: Documented Use as Building Block in Enantioselective Synthesis and Bioactive Molecule Construction

The synthetic utility of the 4-trifluoromethoxybenzyl scaffold is demonstrated through the use of 4-(trifluoromethoxy)benzyl bromide (a derivative directly accessible from [4-(trifluoromethoxy)phenyl]methanethiol) as a chemoselective quaternization reagent in one-pot enantioselective tryptophan derivative synthesis [1]. This protocol achieved high enantiomeric excess via phase-transfer catalytic alkylation of glycine using a cinchona-derived catalyst . Additionally, 4-(trifluoromethoxy)benzyl bromide has been employed in the synthesis of the bioreductive antitubercular drug candidate PA-824 (pretomanid) and its analogs, with structure-activity relationship studies confirming the essential role of the 4-trifluoromethoxybenzyl moiety for whole-cell activity against both replicating and non-replicating Mycobacterium tuberculosis [2].

Asymmetric Synthesis Phase-Transfer Catalysis Medicinal Chemistry Intermediates

Comparative Storage and Handling Requirements: Air/Moisture Sensitivity Profile vs. Non-Fluorinated Analogs

[4-(Trifluoromethoxy)phenyl]methanethiol is classified as moisture-sensitive and air-sensitive, requiring storage under inert atmosphere (nitrogen) in tightly closed containers at cool temperatures [1]. The 4-methoxy analog (4-methoxybenzyl mercaptan) requires refrigeration at 2–8°C with protection from light but is not explicitly labeled as air-sensitive [2]. The 4-bromo analog (4-bromobenzyl mercaptan) is a combustible solid (storage class 11) with melting point 27–31°C, requiring different handling considerations . The trifluoromethoxy substitution increases sensitivity to oxidative degradation relative to electron-donating substituents, necessitating more rigorous inert atmosphere handling during storage and reaction setup [3].

Chemical Stability Storage Conditions Procurement Logistics

Procurement-Validated Application Scenarios for [4-(Trifluoromethoxy)phenyl]methanethiol Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Tyrosinase Inhibitor Candidates and Enzyme-Targeted Probes

Based on the direct head-to-head comparison demonstrating that phthalocyanines bearing the 4-(trifluoromethoxy)thiophenyl group inhibit mushroom tyrosinase with IC50 values of 176.2 μM (peripherally substituted) and 284.4 μM (nonperipherally substituted), [1] this compound is procurement-validated for medicinal chemistry programs targeting tyrosinase-related conditions (hyperpigmentation disorders, melanoma). The 1.6-fold potency difference between substitution patterns provides a clear SAR starting point for lead optimization campaigns [2].

Enzyme Inhibitor Discovery: Fragment-Based Design of Multi-Target Agents Targeting AChE and Carbonic Anhydrases

Cross-study evidence establishes that the 4-trifluoromethoxybenzyl moiety contributes to nanomolar-range inhibition (Ki = 4.38–43.07 nM) across acetylcholinesterase, hCA I, and hCA II when incorporated into benzimidazolium salts [1]. This supports procurement for fragment-based drug discovery programs targeting neurodegenerative diseases (AChE inhibition) or glaucoma and edema (hCA inhibition). The binding energy data (-7.51 to -10.90 kcal/mol) provides a computational benchmark for virtual screening campaigns [2].

Physicochemical Property Optimization: Lead Optimization Requiring Enhanced Lipophilicity Without Solubility Penalty

Class-level evidence indicates that CF3O substitution increases lipophilicity relative to methoxy (-OCH3) analogs while maintaining kinetic solubility comparable to both CH3O and CF3 compounds, though with decreased microsomal stability [1]. This property profile supports procurement for lead optimization campaigns where enhanced membrane permeability is desired without the solubility compromise typical of highly lipophilic scaffolds. The predicted XLogP of 3.2 for [4-(trifluoromethoxy)phenyl]methanethiol compared to ~0 for the 4-methoxy analog quantifies this lipophilicity advantage [2].

Synthetic Methodology: Construction of Trifluoromethoxylated Building Blocks and Bioactive Molecule Libraries

Documented applications in enantioselective synthesis (one-pot tryptophan derivative preparation with high enantiomeric excess) [1] and as a precursor to the antitubercular drug PA-824 pharmacophore [2] validate this compound for synthetic methodology development and medicinal chemistry library construction. The thiol group enables diverse downstream transformations including oxidation to disulfides, alkylation to thioethers, and use as a nucleophile in conjugate addition reactions [3].

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